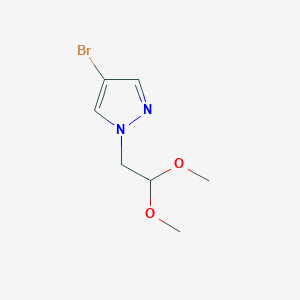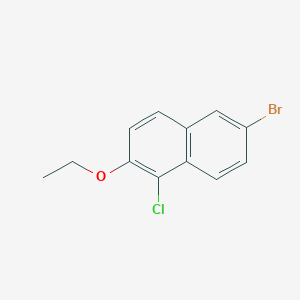![molecular formula C11H14BrCl2NO B3237742 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride CAS No. 1394291-41-8](/img/structure/B3237742.png)
4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride, also known as BCM, is a chemical compound that is widely used in scientific research. BCM is a potent inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
Mécanisme D'action
4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride works by inhibiting the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By blocking the transporter, 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride increases the concentration of dopamine in the synapse, which can lead to increased dopamine signaling and activation of dopamine receptors.
Biochemical and physiological effects:
4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride has been shown to increase locomotor activity, enhance the rewarding effects of drugs of abuse, and impair learning and memory. These effects are thought to be due to increased dopamine signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically study the effects of dopamine without affecting other neurotransmitters. However, one limitation of using 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are a number of future directions for research on 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride. One area of interest is the role of dopamine in addiction and substance abuse. 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride has been shown to enhance the rewarding effects of drugs of abuse, and further research could help to elucidate the mechanisms underlying this effect. Additionally, 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride could be used to investigate the role of dopamine in other physiological processes, such as motivation, attention, and emotion. Finally, new synthesis methods for 4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride could be developed to improve its purity and stability, which would make it a more reliable tool for scientific research.
Applications De Recherche Scientifique
4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride is used in a variety of scientific research applications, particularly in the field of neuroscience. It is commonly used as a tool to study the role of dopamine in the brain, as it selectively inhibits the dopamine transporter. This allows researchers to investigate the effects of dopamine on behavior, cognition, and other physiological processes.
Propriétés
IUPAC Name |
4-[(4-bromo-2-chlorophenyl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGCVSVLXUYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride | |
CAS RN |
1394291-41-8 | |
| Record name | Morpholine, 4-[(4-bromo-2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)

![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)







